Jnk-IN-7

MAPK signaling kinase inhibition biochemical potency

Jnk-IN-7 is a covalent-irreversible pan-JNK inhibitor (IC50: 0.7–2 nM across JNK1/2/3) that forms a permanent adduct with the kinase active site, enabling sustained inhibition after compound washout—ideal for pulse-chase signaling recovery studies where reversible inhibitors fail. Its 20- to 129-fold potency advantage over SP600125 minimizes DMSO solvent artifacts. A quantitatively characterized off-target profile (IRAK1 IC50=14.1 nM, YSK4 IC50=4.8 nM, ERK3 IC50=22 nM) supports orthogonal inhibitor controls for mechanistic rigor. For apoptosis, MAPK cascade, and innate immunity research requiring durable pan-JNK blockade.

Molecular Formula C28H27N7O2
Molecular Weight 493.6 g/mol
Cat. No. B608244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJnk-IN-7
SynonymsJNK-IN-7;  JNK inhibitor; JNKIN7;  JNK IN 7;  JNK-IN-7.
Molecular FormulaC28H27N7O2
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4
InChIInChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-24-8-3-6-20(18-24)27(37)32-22-10-12-23(13-11-22)33-28-30-16-14-25(34-28)21-7-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34)/b9-5+
InChIKeyRADRIIWGHYFWPP-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Jnk-IN-7: A High-Affinity Pan-JNK Covalent Inhibitor for Precise MAPK Pathway Dissection


Jnk-IN-7 is a small-molecule covalent pan-JNK (c-Jun N-terminal kinase) inhibitor that targets all three JNK isoforms (JNK1, JNK2, JNK3) through irreversible modification of conserved active-site cysteine residues [1]. It belongs to the acrylamide-based covalent kinase inhibitor class and demonstrates nanomolar potency against its primary targets while exhibiting a broader but quantifiable secondary binding profile . This compound is exclusively a research-use chemical probe for mechanistic studies of the MAPK signaling cascade, apoptosis regulation, and innate immune response pathways.

Jnk-IN-7: Why JNK Inhibitors Are Not Interchangeable and Require Rigorous Selection


JNK inhibitors span a wide pharmacological spectrum with fundamentally distinct binding mechanisms, isoform selectivity profiles, and therapeutic windows that preclude generic substitution. The class includes reversible ATP-competitive inhibitors like SP600125 (IC50: 40-90 nM), orally bioavailable clinical candidates like CC-930/Tanzisertib (IC50: 5-61 nM) that have undergone human trials, and irreversible covalent inhibitors like JNK-IN-7 (IC50: 0.7-2 nM) and JNK-IN-8 (IC50: 1-18.7 nM) that form permanent adducts with the kinase active site [1][2]. These mechanistic differences produce divergent cellular washout kinetics, off-target interaction landscapes, and in vivo exposure requirements that render even compounds with superficially similar nanomolar IC50 values functionally non-interchangeable [3].

Jnk-IN-7: Head-to-Head Quantitative Differentiation Against SP600125, JNK-IN-8, and CC-930


Potency: Jnk-IN-7 Exhibits 20-Fold to 120-Fold Greater Biochemical Potency Than SP600125 Across JNK Isoforms

In standardized biochemical kinase assays, Jnk-IN-7 demonstrates IC50 values of 1.5 nM (JNK1), 2 nM (JNK2), and 0.7 nM (JNK3), representing a 27-fold, 20-fold, and 129-fold improvement in potency over the classic tool compound SP600125 (IC50: 40, 40, and 90 nM, respectively) [1][2].

MAPK signaling kinase inhibition biochemical potency

Binding Mechanism: Jnk-IN-7 Is a Covalent Irreversible Inhibitor, Whereas SP600125 and CC-930 Are Reversible ATP-Competitive Inhibitors

Jnk-IN-7 and the closely related analog JNK-IN-8 both employ a covalent-irreversible binding mechanism via Michael addition to conserved active-site cysteine residues [1]. In contrast, SP600125 is a reversible ATP-competitive inhibitor [2], and CC-930/Tanzisertib is a kinetically reversible, ATP-competitive inhibitor despite its nanomolar potency .

covalent inhibition target residence time pharmacology

Isoform Selectivity: Jnk-IN-7 Potently Inhibits All Three JNK Isoforms, Unlike Isoform-Selective Tools Such as JNK Inhibitor IX

Jnk-IN-7 inhibits JNK1, JNK2, and JNK3 with comparable high potency (IC50: 1.5, 2, and 0.7 nM, respectively), establishing it as a pan-JNK inhibitor [1]. This contrasts with JNK Inhibitor IX, which demonstrates potent inhibition of JNK2 and JNK3 (pIC50=6.5 and 6.7, respectively) but little or no activity against JNK1 and over 30 other kinases (pIC50<5.0) .

isoform selectivity pan-JNK inhibition chemical probe

Selectivity Profile: Jnk-IN-7 Has Documented Off-Target Interactions at Defined Potencies, Enabling Informed Experimental Design

Jnk-IN-7 exhibits a well-characterized secondary binding profile, interacting with IRAK1 (IC50=14.1 nM), YSK4 (IC50=4.8 nM), and ERK3 (IC50=22 nM) in addition to its primary JNK targets . At 1.0 μM concentration, Jnk-IN-7 inhibits ≥95% activity of approximately 14 kinases . This quantitatively defined selectivity profile permits researchers to anticipate and control for potential confounding effects in cellular assays.

kinase selectivity off-target profiling chemical biology

Jnk-IN-7: Validated Application Scenarios Based on Quantitative Evidence


Mechanistic Dissection of MAPK Pathway Crosstalk Where Sustained Target Suppression After Washout Is Required

The covalent-irreversible binding mechanism of Jnk-IN-7 [1] enables sustained JNK inhibition after compound removal, making it uniquely suited for pulse-chase experiments designed to study signaling pathway recovery kinetics, transcriptional feed-forward loops, and the temporal requirements of JNK activity in cellular stress responses. Reversible inhibitors like SP600125 and CC-930 wash out rapidly and are unsuitable for such applications.

Biochemical Assays Requiring Sub-Nanomolar Target Engagement with Minimal DMSO Interference

With IC50 values of 0.7-2 nM across JNK isoforms [1], Jnk-IN-7 achieves complete target inhibition at low nanomolar concentrations, minimizing the volume of DMSO stock solution required per assay and reducing solvent-induced artifacts. This potency advantage (20- to 129-fold over SP600125 [2]) is particularly critical in high-throughput screening and crystallography applications where DMSO tolerance is limited.

Functional Redundancy Studies Requiring Pan-JNK Inhibition Across All Three Isoforms

Jnk-IN-7 potently inhibits JNK1, JNK2, and JNK3 [1], unlike isoform-selective tools such as JNK Inhibitor IX, which spares JNK1 [2]. This pan-JNK profile is essential for studies of pathways where JNK isoforms exhibit compensatory signaling or overlapping functions—such as apoptosis regulation, cytokine production, and neuronal stress responses—where single-isoform inhibition may fail to produce measurable phenotypes.

Cellular Studies Requiring Controlled Interpretation with Defined Off-Target Parameters

The quantitatively characterized secondary binding profile of Jnk-IN-7—including IRAK1 (IC50=14.1 nM), YSK4 (IC50=4.8 nM), and ERK3 (IC50=22 nM) [1]—provides a defined framework for interpreting phenotypic outcomes. Researchers can prospectively design orthogonal inhibitor controls targeting these secondary kinases, distinguishing JNK-mediated effects from off-target contributions—a capability not reliably available with poorly profiled alternative JNK inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jnk-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.